5-Chloro-2,4-dinitrobenzamide is a synthetic organic compound with the molecular formula CHClNO and a molecular weight of 219.58 g/mol. It is characterized by the presence of both chlorine and nitro functional groups, which contribute to its chemical reactivity and potential biological activity. This compound is primarily used in scientific research, particularly in medicinal chemistry and organic synthesis.
This compound falls under the category of dinitrobenzamides, which are known for their diverse applications in pharmaceuticals and as intermediates in organic synthesis. Its structural features classify it as an aromatic amide with significant potential in drug development and chemical research.
The synthesis of 5-chloro-2,4-dinitrobenzamide typically involves the following steps:
5-Chloro-2,4-dinitrobenzamide can undergo various chemical reactions:
The mechanism of action for compounds like 5-chloro-2,4-dinitrobenzamide often involves interactions at the molecular level that can lead to biological effects:
Data from studies indicate that derivatives of this compound have been evaluated for their cytotoxicity against various cancer cell lines .
Relevant data indicates that variations in substituents can significantly affect the compound's reactivity and biological activity .
5-Chloro-2,4-dinitrobenzamide has several scientific applications:
The synthesis of 5-chloro-2,4-dinitrobenzamide derivatives predominantly exploits the high electrophilicity of the aromatic ring system, particularly the chlorine atom at the meta-position relative to one nitro group and ortho to another. This activation allows efficient nucleophilic displacement reactions, forming carbon-nitrogen or carbon-oxygen bonds essential for generating structurally diverse analogs. A common synthetic route initiates with 5-chloro-2,4-dinitrobenzoic acid, which undergoes reflux in thionyl chloride (SOCl₂) to yield the corresponding acid chloride. This highly reactive intermediate is subsequently coupled with diverse amines—ranging from simple aliphatic amines to complex cyclic amines—via nucleophilic addition/elimination reactions in aprotic solvents like tetrahydrofuran or acetonitrile. The reaction typically proceeds under mild conditions (room temperature to reflux) with moderate to excellent yields (31–88%), depending on the steric and electronic properties of the amine nucleophile [2] [8].
The choice of solvent and base significantly impacts the reaction efficiency and purity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate the reaction by stabilizing the transition state, while tertiary amine bases (e.g., triethylamine) scavenge the generated acid, driving the reaction to completion. For instance, coupling with bulky N,N-dialkylaminoalkylamines or heterocyclic amines often requires extended reflux times (3-4 hours) to achieve acceptable yields. Subsequent purification employs column chromatography (silica gel, hexane/ethyl acetate systems) or recrystallization to isolate the pure benzamide derivatives, confirmed via spectroscopic techniques (¹H-NMR, ¹³C-NMR, FT-IR) and elemental analysis [2] [6].
Table 1: Representative Nucleophilic Substitution Reactions for 5-Chloro-2,4-dinitrobenzamide Derivatives
Amine Reactant | Solvent | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|---|
Piperazine | THF | Reflux, 3 h | 88 | [2] |
3-(Dimethylamino)propylamine | Acetonitrile | Reflux, 4 h | 65 | [6] |
Morpholine | DMF | RT, 12 h | 72 | [8] |
4-Aminophenol | Acetonitrile | Reflux, 4 h | 50 | [6] |
5-Azidopentylamine* | Toluene | Reflux, 2 h | 97 | [2] |
A pivotal strategy for enhancing the therapeutic index of 5-chloro-2,4-dinitrobenzamide involves its conversion into bioreductive prodrugs activated specifically in hypoxic environments (e.g., solid tumors) or by exogenous enzymes. This is achieved by incorporating nitrogen mustard groups—potent DNA-alkylating agents—masked as carbamates linked to the benzamide nitrogen or the aromatic ring via alkyl spacers. The synthetic approach involves reacting the primary amide nitrogen of 5-chloro-2,4-dinitrobenzamide with phosgene or its equivalents (e.g., triphosgene) to generate an isocyanate intermediate. This reactive species is then coupled with nitrogen mustards bearing hydroxyl functionalities (e.g., bis(2-hydroxyethyl)methylamine) under anhydrous conditions, forming carbamate linkages [3].
Alternatively, direct conjugation of phenylenediamine mustard to the carboxylic acid functionality of 5-chloro-2,4-dinitrobenzoic acid is achieved via activation with carbodiimides (e.g., DCC, EDC) followed by amide bond formation. The resulting conjugates exhibit enhanced stability in systemic circulation but undergo rapid enzymatic reduction by nitroreductases (e.g., Escherichia coli NTR). This reduction triggers the release of the cytotoxic mustard payload selectively within target cells. Key to this strategy is optimizing the linker length and chemistry to balance prodrug stability and activation kinetics. For example, ethylene or propylene linkers between the dinitrobenzamide core and the mustard moiety provide optimal enzymatic cleavage rates without compromising plasma stability. The synthesis requires meticulous purification (e.g., preparative HPLC) to remove unreacted mustard precursors, which can contribute to off-target toxicity [3] [6].
Table 2: Mustard Group-Conjugated 5-Chloro-2,4-dinitrobenzamide Prodrugs and Their Activation Characteristics
Prodrug Structure | Linker Type | Activating Enzyme | Activation Rate (Relative to CB1954) | Reference |
---|---|---|---|---|
5-Cl-2,4-DNB--N-Mustard Carbamate | Ethoxycarbonyl | E. coli NTR | 1.8x | [3] |
5-Cl-2,4-DNB-Phenylenediamine Mustard | Direct Amide | E. coli NTR | 0.9x | [3] |
5-Cl-2,4-DNB--seco-CBI-TMI Carbamate* | Methylenecarbamate | E. coli NTR | 2.5x | [3] |
DNB = Dinitrobenzamide; * *seco-CBI-TMI = DNA minor groove alkylating agent* |
The chlorine atom at the 5-position of the 2,4-dinitrobenzamide scaffold serves as a critical leaving group, profoundly influencing both cytotoxic potency and cellular selectivity. Systematic SAR studies demonstrate that replacing chlorine with alternative leaving groups alters the compound's susceptibility to nucleophilic attack by intracellular thiols (e.g., glutathione) or enzymatic reduction, thereby modulating biological activity. Chlorine consistently exhibits superior properties due to its balanced leaving group ability (pKa of conjugate acid ≈ -7), enabling efficient displacement by nucleophiles upon reductive activation of the nitro groups. Substitution with fluorine (a poorer leaving group) drastically reduces cytotoxicity, while bromine (a better leaving group) increases non-specific alkylation, leading to higher systemic toxicity and reduced therapeutic windows [6] [8].
Beyond halogen replacement, modifying the benzamide nitrogen (N-1 position) with electron-withdrawing or electron-donating substituents significantly impacts DNA alkylation efficiency. N-Acylation with arylsulfonyl groups (e.g., 4-methylbenzenesulfonyl) enhances cellular uptake and promotes intramolecular cyclization upon reduction, generating DNA-crosslinking aziridinium species. Conversely, N-alkylation (e.g., methyl, ethyl) diminishes cytotoxicity by reducing the electrophilicity of the adjacent carbonyl carbon, crucial for mustard group activation. The incorporation of hydrophilic side chains (e.g., N,N-dialkylaminoalkyl) via amide linkages improves water solubility without compromising leaving group efficiency, as demonstrated by enhanced in vitro cytotoxicity against human tumor cell lines like HCT-116 (colon cancer) and H460 (lung cancer) [1] [6].
Table 3: Cytotoxicity of 5-Chloro-2,4-dinitrobenzamide Derivatives with Different Leaving Groups (LG)
Leaving Group (Position 5) | N-1 Substituent | IC₅₀ (μM) HCT-116 | IC₅₀ (μM) MCF-7 | Selectivity Index (Normal vs. Cancer) | Reference |
---|---|---|---|---|---|
Chlorine (-Cl) | N-Methyl | 15.2 ± 1.3 | 22.7 ± 2.1 | 3.2 | [6] |
Bromine (-Br) | N-Methyl | 8.5 ± 0.9 | 12.1 ± 1.5 | 1.5 | [8] |
Fluorine (-F) | N-Methyl | >100 | >100 | - | [8] |
Methylsulfonyl (-SO₂CH₃) | N-H | 4.8 ± 0.5 | 7.3 ± 0.8 | 8.7 | [6] |
N,N-Dimethylaminoethylamide | N-H | 12.7 ± 1.1 | 18.9 ± 1.7 | 5.1 | [1] |
The positions and electronic environments of the nitro groups in 5-chloro-2,4-dinitrobenzamide are fundamental determinants of its reductive activation kinetics, a prerequisite for unleashing its cytotoxic potential. The ortho (2-) and para (4-) nitro group arrangement relative to the chlorine leaving group creates a uniquely electron-deficient aromatic system. This facilitates preferential enzymatic reduction of the para-nitro group (4-position) by nitroreductases like E. coli NTR or human NAD(P)H:quinone oxidoreductase (NQO1). Reduction generates a potent hydroxylamine intermediate, which undergoes spontaneous intramolecular rearrangement, expelling the 5-chloro leaving group and generating a para-quinone methide-like electrophile. This species alkylates DNA nucleobases, primarily guanine residues, initiating cytotoxic DNA strand breaks and crosslinks [2] [3].
SAR studies manipulating nitro group positions confirm the superiority of the 2,4-dinitro configuration. Isomeric analogs like 3,5-dinitrobenzamide derivatives exhibit significantly slower reduction kinetics and reduced cytotoxicity against Mycobacterium tuberculosis (H37Rv) and human cancer cell lines. This diminished activity arises because the meta-nitro groups lack the synergistic electronic activation provided by an ortho-nitro group for leaving group displacement. Computational docking studies reveal that the 2,4-dinitro configuration optimally positions the para-nitro group within the flavin mononucleotide (FMN) binding pocket of DprE1 (decaprenylphosphoryl-β-D-ribose oxidase) in mycobacteria or NTR in prodrug therapy systems. This orientation favors efficient hydride transfer from the reduced FMN or NADPH cofactor. Furthermore, introducing strong electron-withdrawing substituents (e.g., trifluoromethyl) at the 3-position enhances the electron deficiency of the ring, lowering the reduction potential (E₁/₂) of the para-nitro group and accelerating its enzymatic reduction, as measured by cyclic voltammetry [2] [3].
Table 4: Influence of Nitro Group Position on Reduction Potential and Biological Activity
Nitro Group Substitution Pattern | Reduction Potential (E₁/₂ vs. SCE, V) | DprE1 IC₅₀ (μg/mL)* | NTR Activation Rate Constant (kcat/Kₘ, M⁻¹s⁻¹) | Reference |
---|---|---|---|---|
2,4-Dinitro (5-Cl) | -0.32 | 0.031 | 1.2 x 10⁴ | [2] [3] |
3,5-Dinitro | -0.41 | 0.15 | 3.5 x 10³ | [2] |
2,5-Dinitro (4-Cl) | -0.35 | 0.045 | 8.7 x 10³ | [3] |
4-Nitro (2,5-diCl) | -0.52 | >1.0 | 5.1 x 10² | [3] |
* Mycobacterium tuberculosis H37Rv; Lower IC₅₀ indicates higher potency. |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9